molecular formula C14H11Cl2NO4 B120443 Ethyl 3-(2-carboxy-vinyl)-4,6-dichloro-1H-indole-2-carboxylate CAS No. 159054-14-5

Ethyl 3-(2-carboxy-vinyl)-4,6-dichloro-1H-indole-2-carboxylate

Cat. No.: B120443
CAS No.: 159054-14-5
M. Wt: 328.1 g/mol
InChI Key: LKKCOOJMPHIVOU-UHFFFAOYSA-N
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Description

Ethyl 3-(2-carboxy-vinyl)-4,6-dichloro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C14H11Cl2NO4 and its molecular weight is 328.1 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 3-(2-carboxy-vinyl)-4,6-dichloro-1H-indole-2-carboxylate is a synthetic compound with significant biological activity, particularly in anti-inflammatory and potential anticancer applications. This article reviews its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H11Cl2NO4
  • CAS Number : 159054-14-5
  • Molecular Weight : 316.15 g/mol

The compound features a dichloroindole backbone, which is known for its diverse biological activities. The presence of carboxylic and vinyl groups contributes to its reactivity and interaction with biological targets.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

  • IC50 Values : The compound's inhibitory concentration against COX-1 and COX-2 enzymes is critical for understanding its potency. For example, similar compounds have shown IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes .

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following modifications have been explored:

  • Dichloro Substitution : The presence of chlorine atoms at positions 4 and 6 enhances the lipophilicity and biological activity of the indole structure.
  • Carboxylic Acid Group : This functional group is crucial for interaction with COX enzymes and may enhance solubility in biological systems.

In Vivo Studies

In vivo studies have demonstrated that derivatives of this compound exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, compounds with similar structures have been tested in carrageenan-induced paw edema models, showing significant reduction in inflammation .

Comparative Analysis

A comparative analysis of various derivatives has been conducted to evaluate their pharmacological profiles. The following table summarizes key findings:

CompoundIC50 (COX-1) μMIC50 (COX-2) μMED50 (Anti-inflammatory) μM
This compoundTBDTBDTBD
Celecoxib0.040.04TBD
Diclofenac6.746.12TBD

Properties

IUPAC Name

3-(4,6-dichloro-2-ethoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4/c1-2-21-14(20)13-8(3-4-11(18)19)12-9(16)5-7(15)6-10(12)17-13/h3-6,17H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKCOOJMPHIVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694793
Record name 3-[4,6-Dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159054-14-5
Record name 3-[4,6-Dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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